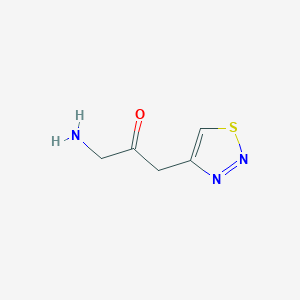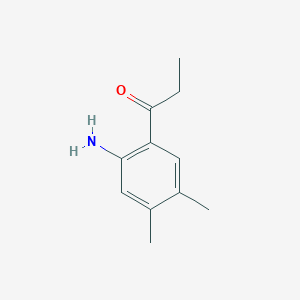
1-(2-Amino-4,5-dimethylphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-4,5-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is characterized by the presence of an amino group and two methyl groups attached to a phenyl ring, along with a propanone moiety. It is primarily used for research purposes and has various applications in scientific studies.
准备方法
The synthesis of 1-(2-Amino-4,5-dimethylphenyl)propan-1-one involves several steps. One common method includes the reaction of 2,4-dimethylacetophenone with ammonia or an amine under specific conditions to introduce the amino group . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and consistent quality.
化学反应分析
1-(2-Amino-4,5-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
1-(2-Amino-4,5-dimethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Amino-4,5-dimethylphenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways. Detailed studies are required to fully elucidate its mechanism of action and the pathways involved.
相似化合物的比较
1-(2-Amino-4,5-dimethylphenyl)propan-1-one can be compared with similar compounds such as 1-(4-(Dimethylamino)phenyl)propan-1-one . While both compounds have similar structural features, the position and nature of the substituents on the phenyl ring can significantly influence their chemical properties and biological activities. The unique arrangement of functional groups in this compound makes it distinct and valuable for specific research applications.
Similar Compounds
- 1-(4-(Dimethylamino)phenyl)propan-1-one
- 2-Amino-1-(2,5-dimethylphenyl)propan-1-one
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
1-(2-amino-4,5-dimethylphenyl)propan-1-one |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)9-5-7(2)8(3)6-10(9)12/h5-6H,4,12H2,1-3H3 |
InChI 键 |
FZOSTSVHZPXLNL-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C=C(C(=C1)C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
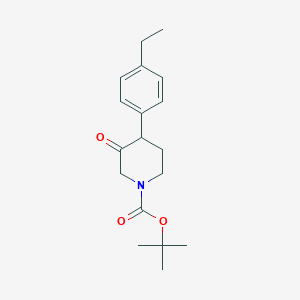
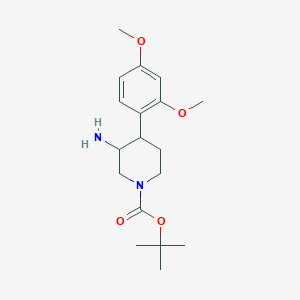
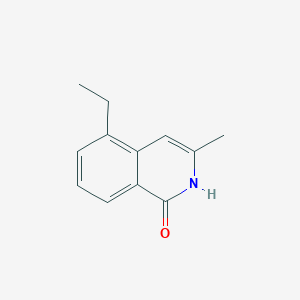
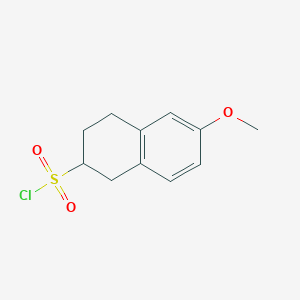
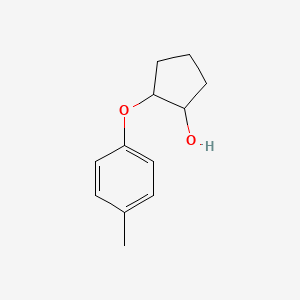
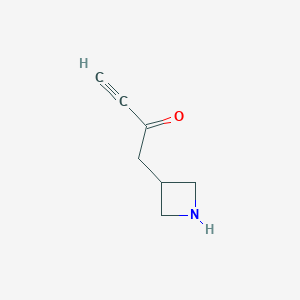
![2,6-Diisopropylphenyl{[4-(3-Methoxyphenyl)-1-pyrimidin-2-ylpiperidin-4-yl]carbonyl}sulfamate](/img/structure/B13171393.png)
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
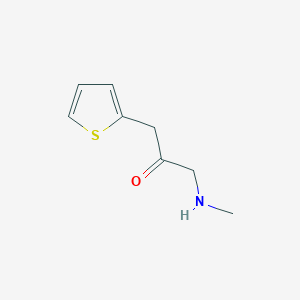
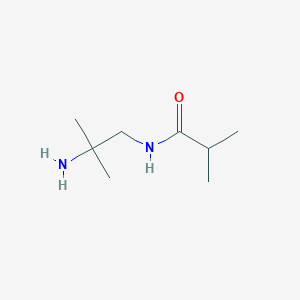
![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13171429.png)
